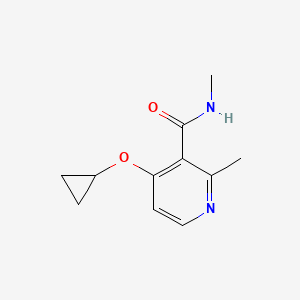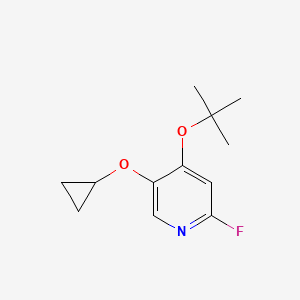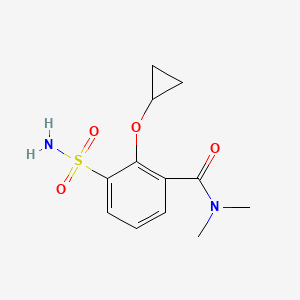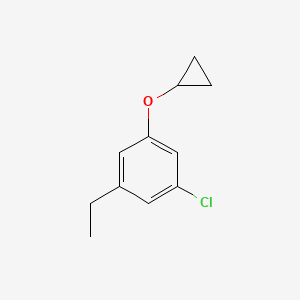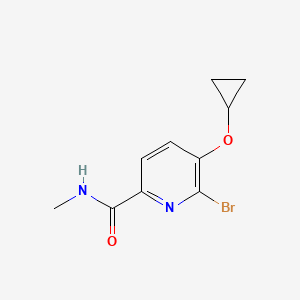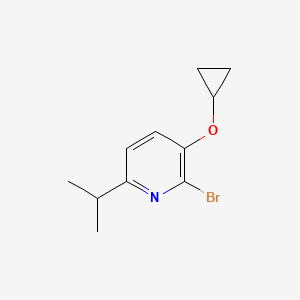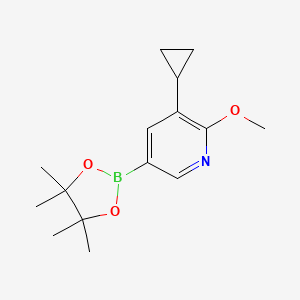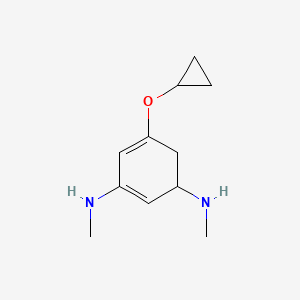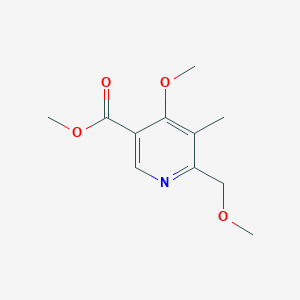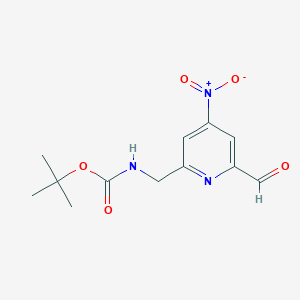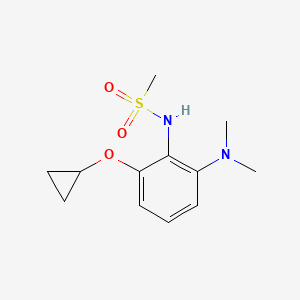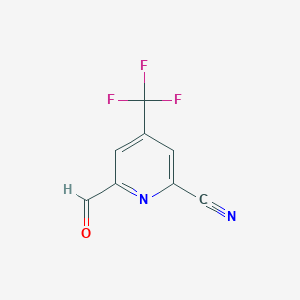
2-Pyridinecarbonitrile, 6-formyl-4-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarbonitrile, 6-formyl-4-(trifluoromethyl)- is a heterocyclic organic compound that features a pyridine ring substituted with a formyl group at the 6-position, a cyano group at the 2-position, and a trifluoromethyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarbonitrile, 6-formyl-4-(trifluoromethyl)- can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a pyridine derivative followed by formylation and cyanation reactions. The reaction conditions typically involve the use of strong bases, such as potassium tert-butoxide, and transition metal catalysts, such as palladium or copper, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-Pyridinecarbonitrile, 6-formyl-4-(trifluoromethyl)- may involve large-scale reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, can help achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinecarbonitrile, 6-formyl-4-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating or cooling to achieve the desired reaction .
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted pyridine derivatives, depending on the specific reaction and reagents used .
Applications De Recherche Scientifique
2-Pyridinecarbonitrile, 6-formyl-4-(trifluoromethyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-Pyridinecarbonitrile, 6-formyl-4-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds, coordinate with metal ions, and participate in various non-covalent interactions, which can modulate the activity of its targets. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Pyridinecarbonitrile, 6-formyl-4-(trifluoromethyl)- include:
- 2-Pyridinecarbonitrile, 6-bromo-4-(trifluoromethyl)-
- 4-Pyridinecarbonitrile, 2-bromo-6-(trifluoromethyl)-
- 2,6-Pyridinedicarbonitrile
Uniqueness
What sets 2-Pyridinecarbonitrile, 6-formyl-4-(trifluoromethyl)- apart from these similar compounds is the presence of the formyl group at the 6-position, which imparts unique reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Propriétés
Formule moléculaire |
C8H3F3N2O |
|---|---|
Poids moléculaire |
200.12 g/mol |
Nom IUPAC |
6-formyl-4-(trifluoromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H3F3N2O/c9-8(10,11)5-1-6(3-12)13-7(2-5)4-14/h1-2,4H |
Clé InChI |
SGVFIIOEBCAPAU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C=O)C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


